Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)-
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Overview
Description
Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- is a chemical compound that belongs to the class of organic compounds known as carboximidic acids. These compounds are characterized by the presence of a carboximidic acid functional group, which is a derivative of carboxylic acids where the hydroxyl group is replaced by an imino group. The compound features a tetrahydro-2,6-dioxo-2H-pyran ring, which is a six-membered heterocyclic ring containing oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- typically involves the reaction of acetamide with a suitable precursor that introduces the tetrahydro-2,6-dioxo-2H-pyran moiety. One common method involves the use of a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the heterocyclic ring. The reaction conditions often include the use of catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) and halogenation agents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products Formed
The major products formed from the reactions of Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may produce simpler, reduced forms of the compound.
Scientific Research Applications
Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- include other carboximidic acids and heterocyclic compounds with similar structural motifs. Examples include:
N-(2-oxotetrahydrothiophen-3-yl)acetamide: A compound with a similar acetamide functional group but a different heterocyclic ring structure.
2H-pyrans: A class of compounds that share the tetrahydro-2,6-dioxo-2H-pyran ring structure.
Uniqueness
What sets Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- apart from similar compounds is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,6-dioxooxan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4(9)8-5-2-3-6(10)12-7(5)11/h5H,2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOHWGNSBBGHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334492 |
Source
|
Record name | Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38628-68-1 |
Source
|
Record name | Acetamide, N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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